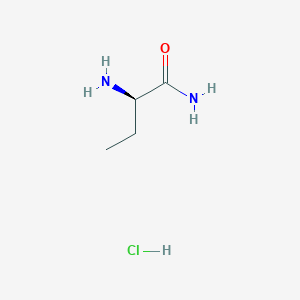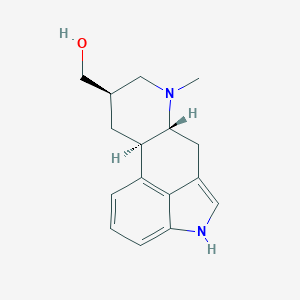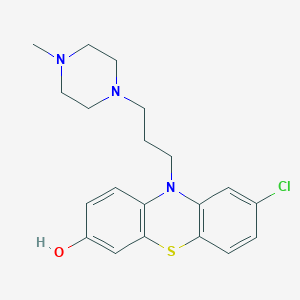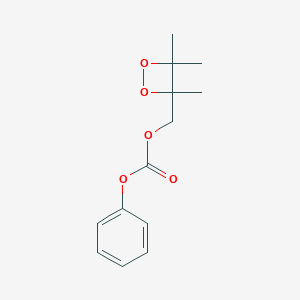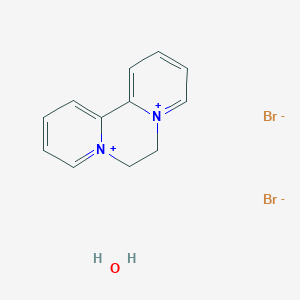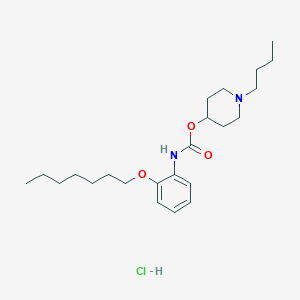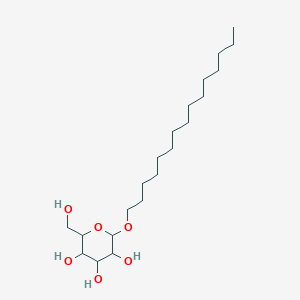
Pentadecyl D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecyl D-glucoside is a type of glycolipid that has been the focus of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of Pentadecyl D-glucoside is not fully understood. However, it is believed to inhibit the growth of cancer cells and bacteria by disrupting their cell membranes. This compound has also been shown to increase the permeability of cell membranes, which may contribute to its ability to inhibit the growth of cancer cells and bacteria.
Biochemische Und Physiologische Effekte
Pentadecyl D-glucoside has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. Additionally, Pentadecyl D-glucoside has been shown to increase the permeability of cell membranes, which may contribute to its ability to inhibit the growth of cancer cells and bacteria. In vivo studies have demonstrated that Pentadecyl D-glucoside can reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Pentadecyl D-glucoside has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a two-step process. Additionally, this compound has been shown to have potent antimicrobial and anticancer activity. However, one limitation is that the mechanism of action of Pentadecyl D-glucoside is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its safety profile has not been fully established.
Zukünftige Richtungen
There are several future directions for research on Pentadecyl D-glucoside. One area of research is to investigate the mechanism of action of this compound and how it interacts with cell membranes. Additionally, further studies are needed to establish the safety profile of Pentadecyl D-glucoside and its potential use in pharmaceuticals, cosmetics, and agriculture. Finally, more in vivo studies are needed to determine the efficacy of this compound in treating various diseases.
Synthesemethoden
Pentadecyl D-glucoside is synthesized using a two-step process. The first step involves the preparation of pentadecanol, which is then reacted with glucose to form Pentadecyl D-glucoside. The reaction is catalyzed by an acid catalyst and carried out in a solvent such as methanol or ethanol.
Wissenschaftliche Forschungsanwendungen
Pentadecyl D-glucoside has been investigated for its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture. In pharmaceuticals, this compound has been studied for its ability to inhibit the growth of cancer cells and bacteria. In cosmetics, Pentadecyl D-glucoside has been used as an emulsifier and moisturizer. In agriculture, this compound has been investigated for its potential use as a plant growth regulator.
Eigenschaften
CAS-Nummer |
100243-42-3 |
|---|---|
Produktname |
Pentadecyl D-glucoside |
Molekularformel |
C21H42O6 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-pentadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-26-21-20(25)19(24)18(23)17(16-22)27-21/h17-25H,2-16H2,1H3 |
InChI-Schlüssel |
ISGYDHIDXXZAOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Andere CAS-Nummern |
100243-42-3 |
Synonyme |
pentadecyl D-glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



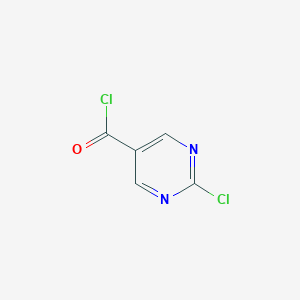
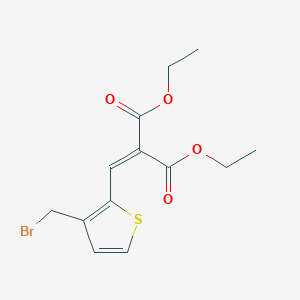
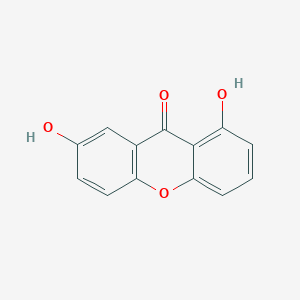
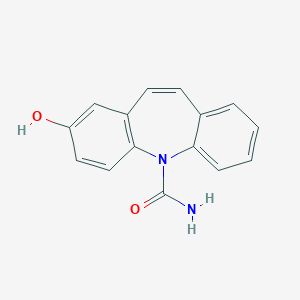
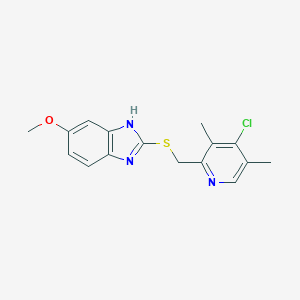
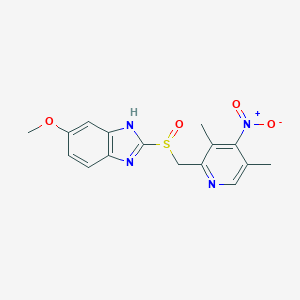
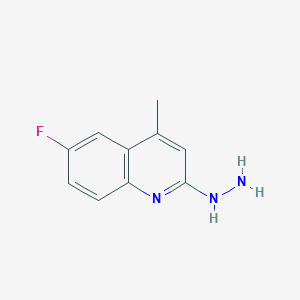
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
